3-(2,5-Dichlorophenyl)-1-propene
Description
Contextualization within Halogenated Aryl Propene Chemistry
Halogenated aryl propenes are a class of organic compounds characterized by a phenyl group substituted with one or more halogen atoms and a propene side chain. These compounds are significant in organic chemistry due to the combined reactivity of the aromatic ring and the alkene functionality. The presence of halogen atoms, in this case, chlorine, on the aromatic ring significantly influences the electronic properties of the molecule. The chlorine atoms are electron-withdrawing, which can affect the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions and also serve as handles for various cross-coupling reactions. ncert.nic.in
The propene chain, with its double bond, is susceptible to a wide range of addition reactions and can also participate in various catalytic processes. The specific positioning of the chlorine atoms at the 2 and 5 positions on the phenyl ring in 3-(2,5-Dichlorophenyl)-1-propene creates a distinct substitution pattern that can influence steric hindrance and regioselectivity in its reactions.
Significance in Advanced Organic Synthesis Research
The significance of this compound in advanced organic synthesis research lies in its utility as a versatile intermediate. The dichlorophenyl moiety can be found in various biologically active compounds and functional materials. The propene group offers a reactive site for further chemical modifications, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.
This compound and its analogs are valuable precursors for the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. For instance, dichlorophenyl derivatives are known to be part of the structures of some herbicides and fungicides. Furthermore, the ability to selectively functionalize either the aromatic ring or the propene chain makes it a powerful tool for creating molecular diversity in drug discovery programs.
Overview of Foundational and Emerging Research Areas
Research involving this compound and related halogenated aryl propenes can be broadly categorized into several key areas:
Synthesis and Methodology Development: A primary research focus is the development of efficient and selective synthetic routes to this compound itself. This includes exploring various coupling strategies and optimization of reaction conditions.
Chemical Transformations and Reactivity Studies: Investigations into the reactivity of the propene and dichlorophenyl groups are crucial. This includes studying its participation in reactions such as Heck coupling, Suzuki coupling, and other palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.org The alkene moiety can undergo reactions like oxidation, reduction, and addition.
Application in the Synthesis of Target Molecules: A significant area of research is the utilization of this compound as a key building block in the total synthesis of natural products or the preparation of novel compounds with potential biological activity. For example, related dichlorophenyl structures are found in compounds investigated for their anti-cancer properties. mdpi.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,4-dichloro-2-prop-2-enylbenzene |
| CAS Number | 93794-95-7 |
| Molecular Formula | C₉H₈Cl₂ |
| Molecular Weight | 187.06 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBHZNPNOVICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555991 | |
| Record name | 1,4-Dichloro-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93794-95-7 | |
| Record name | 1,4-Dichloro-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformation Studies
Electrophilic Addition Reactions of the Alkenyl Moiety
The carbon-carbon double bond in the allyl group of 3-(2,5-dichlorophenyl)-1-propene is a region of high electron density, making it prone to electrophilic addition reactions. In these reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. cmu.eduyoutube.com
A classic example is the addition of hydrogen halides (HX). In the absence of peroxides, the reaction with hydrogen bromide (HBr) proceeds via a Markovnikov addition mechanism. reddit.comchegg.comlibretexts.org The initial protonation of the double bond occurs at the terminal carbon, leading to the formation of a more stable secondary carbocation adjacent to the benzylic position. Subsequent attack by the bromide ion results in the formation of 2-bromo-1-(2,5-dichlorophenyl)propane. reddit.com The stability of the secondary carbocation is favored over the primary alternative that would be formed if the proton added to the internal carbon of the double bond.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Conditions | Predicted Major Product | Mechanism |
| HBr | No peroxides | 2-Bromo-1-(2,5-dichlorophenyl)propane | Markovnikov Addition reddit.comsavemyexams.com |
| HBr | Peroxides (ROOR) | 1-Bromo-3-(2,5-dichlorophenyl)propane | Anti-Markovnikov (Radical) Addition orgoreview.comchemistrysteps.com |
| Br₂ in CCl₄ | Dark, non-polar solvent | 1,2-Dibromo-3-(2,5-dichlorophenyl)propane | Halonium Ion Formation savemyexams.com |
| H₂O/H⁺ | Acid catalysis | 1-(2,5-Dichlorophenyl)propan-2-ol | Markovnikov Hydration |
Nucleophilic Substitution Reactions involving the Chlorinated Aromatic System
The two chlorine atoms on the benzene (B151609) ring of this compound are subject to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic attack but activates it towards attack by nucleophiles. youtube.comnih.gov For a successful SNAr reaction, the aromatic ring must be sufficiently electron-poor, and a good leaving group must be present.
The positions of the chlorine atoms (ortho and meta to the allyl group) influence their reactivity. Generally, electron-withdrawing groups positioned ortho or para to the leaving group enhance the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. nih.gov In the case of this compound, the allyl group is weakly electron-donating, which can slightly disfavor this reaction compared to rings with strongly electron-withdrawing substituents like nitro groups. However, under forcing conditions (high temperatures and strong nucleophiles), substitution can be achieved. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or a polar aprotic solvent could lead to the substitution of one of the chlorine atoms. Differentiating between the C2 and C5 chlorine atoms can be challenging and may lead to a mixture of products. chemistrysteps.comleah4sci.com
Oxidation Reactions, including Epoxide Formation
The alkenyl moiety of this compound can be readily oxidized. A common and synthetically useful oxidation is epoxidation, which involves the conversion of the double bond into a three-membered ring containing an oxygen atom (an epoxide). This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.commasterorganicchemistry.comyoutube.comyoutube.com The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn addition). leah4sci.commasterorganicchemistry.com The resulting epoxide, 2-((2,5-dichlorophenyl)methyl)oxirane, is a valuable intermediate for further functionalization. nih.govresearchgate.net
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can lead to cleavage of the double bond. Under cold, dilute, and basic or neutral conditions, KMnO₄ will typically yield a vicinal diol, 1-(2,5-dichlorophenyl)propane-1,2-diol. libretexts.org However, under hot, acidic, or more concentrated conditions, oxidative cleavage occurs, which would break the propene chain, potentially leading to the formation of (2,5-dichlorophenyl)acetic acid and formaldehyde. libretexts.orgdrexel.edu
Polymerization Studies of Propene Derivatives
Substituted propenes, like this compound, can potentially undergo polymerization. Allylbenzene (B44316) and its derivatives have been the subject of polymerization studies, though they can be challenging monomers. rsc.org Cationic polymerization is a possible route, as the initiation by a strong acid could lead to the formation of a relatively stable secondary carbocation. libretexts.orgwikipedia.org This reactive species could then add to another monomer unit, propagating the polymer chain. wikipedia.org However, chain transfer reactions can be a significant issue with allylic systems.
Radical polymerization is another potential pathway. cmu.eduacs.orgcmu.eduacs.org The stability of the resulting radical intermediate is a key factor. For styrene (B11656) derivatives, electron-withdrawing substituents have been shown to increase the rate of atom transfer radical polymerization (ATRP). acs.orgcmu.edu While this compound is not a styrene, the electronic effects of the dichlorophenyl group would influence the stability of the propagating radical. Coordination-insertion polymerization using specific transition metal catalysts has also been shown to be effective for the copolymerization of ethylene (B1197577) with polar allylbenzene monomers, suggesting a potential route for incorporating this compound into copolymers. rsc.orgbohrium.com
Radical Reactions and Their Pathways in Transformation
In addition to polymerization, the propene moiety can participate in other radical reactions. The presence of peroxides dramatically changes the outcome of HBr addition, switching the regioselectivity from Markovnikov to anti-Markovnikov. orgoreview.comchemistrysteps.commasterorganicchemistry.com This occurs via a free-radical chain reaction. youtube.comlibretexts.org The peroxide initiates the formation of a bromine radical, which then adds to the terminal carbon of the double bond to form the more stable secondary radical. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product, 1-bromo-3-(2,5-dichlorophenyl)propane, and regenerate a bromine radical to continue the chain. chemistrysteps.commasterorganicchemistry.com
Allylic bromination can also be achieved under radical conditions using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.comlibretexts.orgyoutube.commasterorganicchemistry.comchadsprep.com This reaction selectively introduces a bromine atom at the allylic position, the carbon adjacent to the double bond, to produce 1-bromo-3-(2,5-dichlorophenyl)-1-propene. The mechanism involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which then reacts with bromine. masterorganicchemistry.comchadsprep.com
Metal-Catalyzed Transformations for Derivatization and Further Synthesis
The presence of both an alkenyl group and aryl chlorides makes this compound a substrate for various metal-catalyzed cross-coupling reactions. libretexts.orgodinity.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Heck reaction, catalyzed by palladium complexes, couples aryl halides with alkenes. nih.govwikipedia.orgyoutube.comyoutube.com It is conceivable that the allyl group of one molecule of this compound could be coupled with the aryl chloride of another, or with a different aryl halide, although regioselectivity and self-coupling could be issues. researchgate.net
The Suzuki coupling reaction, also palladium-catalyzed, involves the reaction of an organoboron compound with an organohalide. wikipedia.orgresearchgate.netresearchgate.netnih.gov The dichlorophenyl moiety could be coupled with a variety of aryl or vinyl boronic acids. Selective coupling at one of the two chlorine positions would be a key challenge, potentially influenced by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product Type |
| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene nih.govyoutube.comresearchgate.net |
| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl Compound wikipedia.orgresearchgate.netresearchgate.net |
| Negishi Coupling | Aryl Halide + Organozinc Reagent | Pd or Ni Catalyst | Biaryl or Alkyl-Aryl Compound nih.gov |
| Kumada Coupling | Aryl Halide + Grignard Reagent | Pd or Ni Catalyst | Biaryl or Alkyl-Aryl Compound nih.gov |
Comprehensive Mechanistic Investigations of Reaction Pathways
A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of the transformations of this compound.
For electrophilic additions , the mechanism involves the formation of a carbocation intermediate. cmu.eduyoutube.comsavemyexams.com The regioselectivity is governed by the relative stability of the possible carbocations, with more substituted and resonance-stabilized cations being favored. libretexts.org
Nucleophilic aromatic substitution on the dichlorinated ring likely proceeds through a Meisenheimer complex, a negatively charged intermediate. nih.govyoutube.com The stability of this intermediate, which is enhanced by electron-withdrawing groups, is key to the reaction's feasibility. nih.gov Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. researchgate.net
Oxidation reactions , such as epoxidation with peroxy acids, are believed to occur via a concerted "butterfly" transition state where the oxygen is delivered to the double bond in a single step. leah4sci.com
Radical reactions proceed via chain mechanisms involving initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.comyoutube.com The regioselectivity of radical additions is determined by the stability of the radical intermediate formed during the propagation phase. chemistrysteps.commasterorganicchemistry.com
Metal-catalyzed cross-coupling reactions generally involve a catalytic cycle consisting of oxidative addition, transmetalation (for reactions like Suzuki), migratory insertion, and reductive elimination. nih.govodinity.comwikipedia.org Computational studies are increasingly used to elucidate the intricate details of these catalytic cycles and to predict reactivity and selectivity. rsc.org
Identification and Characterization of Reaction Intermediates
The study of reaction intermediates is fundamental to elucidating the stepwise pathway of a chemical transformation. For this compound, reactions such as electrophilic additions to the double bond or palladium-catalyzed cross-coupling reactions would be expected to proceed through various transient species.
In electrophilic additions, for instance, the initial attack on the double bond would likely form a carbocationic intermediate. The stability and structure of this intermediate would be influenced by the electronic effects of the dichlorophenyl group. Similarly, in palladium-catalyzed reactions like the Heck or Wacker oxidations, organopalladium intermediates would be formed. wikipedia.orgwikipedia.orgthermofishersci.in
Despite the theoretical potential for the formation of such intermediates, a comprehensive search of scientific databases reveals no specific studies focused on the isolation, spectroscopic characterization (e.g., NMR, IR, or mass spectrometry), or theoretical modeling of reaction intermediates involving this compound.
Table 1: Potential Reaction Intermediates of this compound
| Reaction Type | Potential Intermediate | Characterization Data |
| Electrophilic Addition | Carbocation | No data available |
| Heck Reaction | Organopalladium(II) Complex | No data available |
| Wacker Oxidation | Organopalladium(II) Complex | No data available |
| Hydroboration | Organoborane | No data available |
This table is generated based on theoretical possibilities, as no specific experimental data for this compound was found.
Kinetic Studies of Reaction Rates and Mechanisms
Kinetic studies, which measure the rate at which a reaction proceeds under various conditions (e.g., concentration, temperature), are essential for elucidating reaction mechanisms and optimizing reaction conditions. nist.govnist.gov For this compound, kinetic data would provide invaluable insights into how the dichlorinated phenyl group affects the reactivity of the propene moiety.
For instance, determining the rate law for an electrophilic addition reaction could confirm the number of molecules involved in the rate-determining step. libretexts.orgchemguide.co.uk Comparing the reaction rates of this compound with other substituted styrenes could quantify the electronic influence of the dichloro-substituents.
A thorough review of the scientific literature indicates that no kinetic studies have been published for any reaction involving this compound. Consequently, no rate constants, activation energies, or detailed mechanistic proposals based on kinetic data are available for this compound.
Table 3: Kinetic Data for Potential Reactions of this compound
| Reaction Type | Kinetic Parameter | Value |
| Any specified reaction | Rate Constant (k) | No data available |
| Any specified reaction | Activation Energy (Ea) | No data available |
| Any specified reaction | Rate Law | Not determined |
This table reflects the absence of published kinetic data for reactions of this compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. organicchemistrydata.org By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. docbrown.info For 3-(2,5-Dichlorophenyl)-1-propene, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the 1-propene (allyl) group.
The three protons on the dichlorophenyl ring are chemically non-equivalent and would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns are influenced by the two chlorine substituents. The proton at position 6 (between the two chlorine atoms) would likely be a singlet or a narrowly split multiplet. The protons at positions 3 and 4 would likely appear as doublets or doublet of doublets due to coupling with each other.
The protons of the allyl group would exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a doublet. The single proton of the internal alkene carbon (-CH=) would be a complex multiplet due to coupling with both the terminal alkene protons and the methylene protons. The two terminal alkene protons (=CH₂) are diastereotopic and would present as two separate multiplets.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic-H | 7.1 - 7.4 | m |
| -CH=CH₂ | 5.8 - 6.1 | m |
| -CH=CH ₂ (trans) | 5.0 - 5.2 | ddt |
| -CH=CH ₂ (cis) | 4.9 - 5.1 | ddt |
| Ar-CH ₂- | 3.4 - 3.6 | d |
Note: This is a predictive table. Actual chemical shifts and coupling constants would need to be determined experimentally. d = doublet, t = triplet, q = quartet, m = multiplet, ddt = doublet of doublet of triplets.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info In the broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.
The spectrum is expected to show six distinct signals for the aromatic carbons. The two carbons bearing chlorine atoms will be significantly shifted downfield. The remaining four aromatic carbons will have shifts determined by their position relative to the substituents. The three carbons of the propene group will also give rise to three distinct signals. The methylene carbon will be in the aliphatic region, while the two alkene carbons will be in the olefinic region (typically δ 110-140 ppm). miamioh.edu
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic (C-Cl) | 130 - 135 |
| Quaternary Aromatic (C-CH₂) | 138 - 142 |
| Aromatic CH | 125 - 130 |
| -C H=CH₂ | 135 - 140 |
| -CH=C H₂ | 115 - 120 |
| Ar-C H₂- | 35 - 45 |
Note: This is a predictive table. Actual chemical shifts would need to be determined experimentally.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the vicinal protons of the propene chain and between adjacent protons on the dichlorophenyl ring. This would confirm the connectivity of the allyl group and help in assigning the aromatic protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum correlates a ¹H signal with the ¹³C signal of the carbon it is bonded to. This would allow for the definitive assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. In this case, HMBC would show correlations from the methylene protons to the aromatic carbons, and from the aromatic protons to the carbons of the propyl chain, thus confirming the link between the dichlorophenyl ring and the propene group. emerypharma.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of infrared radiation corresponds to specific vibrational modes of the functional groups present, providing a molecular fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups.
For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic ring and the aliphatic and olefinic C-H bonds of the propene group. The C=C stretching of the alkene will also be a prominent feature. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Olefinic C-H Stretch | 3080 - 3010 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=C Stretch (Alkene) | 1650 - 1630 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Note: This is a predictive table. Actual absorption frequencies can be influenced by the molecular environment.
Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule, complementary to FT-IR spectroscopy. uantwerpen.be While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.
In the Raman spectrum of this compound, the symmetric stretching vibrations of the C=C bond in the propene group and the symmetric breathing modes of the dichlorophenyl ring are expected to produce strong signals. The C-Cl bonds would also be Raman active. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational characteristics of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS provides critical information about its molecular weight and elemental composition, particularly through the characteristic isotopic pattern of chlorine.
In a standard mass spectrum, the presence of two chlorine atoms in the molecule would give rise to a distinctive pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, a ratio of roughly 3:1. Consequently, the molecular ion of this compound would appear as a cluster of peaks:
M⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes.
[M+2]⁺: A peak two mass units higher, corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺: A peak four mass units higher, corresponding to the molecule containing two ³⁷Cl isotopes.
The relative intensities of these peaks are predictable. The [M+2]⁺ peak would be approximately 65% of the intensity of the M⁺ peak, and the [M+4]⁺ peak would be about 10% of the M⁺ peak intensity. This characteristic M, M+2, M+4 pattern is a clear indicator of the presence of two chlorine atoms in the molecule.
High-resolution mass spectrometry (HRMS) would further refine this analysis by providing a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₈Cl₂), the exact mass can be calculated, and a comparison with the experimentally determined mass would confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z (Da) |
| [C₉H₈³⁵Cl₂]⁺ | 185.9999 |
| [C₉H₈³⁵Cl³⁷Cl]⁺ | 187.9970 |
| [C₉H₈³⁷Cl₂]⁺ | 189.9940 |
Note: These are theoretical values. Actual measurements may vary slightly.
The fragmentation pattern in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the propylene (B89431) group or cleavage at the benzylic position, leading to the formation of a dichlorobenzyl cation. The tropylium (B1234903) ion, a common fragment in the mass spectra of alkylbenzenes, might also be observed.
X-ray Diffraction (XRD) Analysis for Crystal Structure Determination
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, which would likely be a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal for XRD analysis might require controlled crystallization at low temperatures.
If a suitable crystal were obtained, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the propylene chain relative to the dichlorophenyl ring and the planarity of the aromatic system. Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak C-H···π interactions, would also be elucidated.
In the absence of direct experimental data for this compound, a comparative analysis with structurally related compounds is informative. For instance, the crystal structure of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile has been reported, which also contains a 2,5-dichlorophenyl group. mdpi.com In this related structure, the dichlorophenyl ring is twisted with respect to the rest of the molecule. mdpi.com It is reasonable to hypothesize a similar non-planar arrangement in this compound, where the propylene chain would likely be oriented out of the plane of the aromatic ring to minimize steric hindrance.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| C-Cl Bond Length | ~1.74 Å |
| C=C Bond Length (propene) | ~1.34 Å |
| Dihedral Angle (Ring-Chain) | 40-70° |
Note: These are hypothetical values based on typical data for similar organic molecules and should be considered predictive.
Application of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and for the unequivocal identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer for detection and identification.
The gas chromatogram would show a peak at a specific retention time for this compound, which can be used for quantification. The mass spectrum of this peak would then provide the structural information as described in section 4.3. GC-MS is a highly sensitive and specific method for detecting and quantifying chlorinated hydrocarbons in various matrices. nih.govresearchgate.net The use of selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for trace analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for compounds that are not suitable for GC analysis, such as those that are thermally labile or have very low volatility. While this compound is likely amenable to GC, LC-MS could also be employed. In LC-MS, separation occurs in a liquid mobile phase. For a relatively nonpolar compound like this, reversed-phase chromatography would be the method of choice.
Atmospheric pressure chemical ionization (APCI) would be a suitable ionization source for this type of molecule in an LC-MS system, as it is effective for nonpolar compounds. Similar to GC-MS, LC-MS would provide both retention time data for quantification and mass spectral data for structural confirmation. Derivatization techniques, such as chlorination, have been shown to enhance the sensitivity of LC-MS for the analysis of aromatic hydrocarbons. nih.gov
Table 3: Summary of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Ionization Method | Expected Outcome |
| GC-MS | Volatility and column affinity | Electron Ionization (EI) | Retention time and mass spectrum for identification and quantification. |
| LC-MS | Partitioning between mobile and stationary phases | Atmospheric Pressure Chemical Ionization (APCI) | Retention time and mass spectrum for identification and quantification. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. These calculations would elucidate the fundamental electronic and structural properties of 3-(2,5-Dichlorophenyl)-1-propene.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. For this compound, this would involve exploring different conformations arising from the rotation around the single bond connecting the propyl chain to the dichlorophenyl ring. A potential energy surface scan, varying the key dihedral angle, would identify all possible conformers (stable isomers) and transition states between them. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer would provide the foundational data for all subsequent calculations.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the calculation of zero-point vibrational energy and thermodynamic properties (enthalpy and Gibbs free energy), and they can be directly correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational wavenumbers with experimental data, a detailed assignment of the spectral bands to specific molecular motions (e.g., C-H stretching, C=C stretching, C-Cl bending) can be achieved.
Electronic Structure Analysis, including Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gaps, and Molecular Electrostatic Potential (MEP) Mapping
The electronic properties of a molecule are key to understanding its reactivity and behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org It uses a color scale to show regions of positive and negative electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netyoutube.com For this compound, the MEP map would likely show negative potential around the chlorine atoms and the π-system of the double bond and the aromatic ring.
Hyperpolarizability Calculations for Non-linear Optical Properties
Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties. Calculations of the first-order hyperpolarizability (β) are used to predict a molecule's potential for applications in NLO materials, such as in optical switching and frequency conversion technologies. dtic.mil A large hyperpolarizability value suggests a strong NLO response. Theoretical calculations would determine if this compound possesses significant NLO properties, likely arising from intramolecular charge transfer between the phenyl ring and the propene unit.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and an observed activity or property. While no QSAR/QSPR studies specifically including this compound are currently published, such a model could be developed within a series of similar compounds to predict properties like toxicity, environmental fate, or receptor binding affinity.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can elucidate its conformational preferences and how it interacts with its environment at an atomic level. rsc.org
To initiate an MD simulation, a force field is selected to define the potential energy of the system. The molecule is then typically placed in a simulation box, often filled with a solvent to mimic solution-phase behavior. youtube.com The system undergoes energy minimization to remove any unfavorable starting conformations. Following this, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. The production phase of the simulation then generates a trajectory by solving Newton's equations of motion, which details the position and velocity of every atom over time.
Analysis of the simulation trajectory can reveal the most stable conformations of the propene chain relative to the dichlorophenyl ring. The rotation around the C-C single bond connecting the allyl group to the phenyl ring is a key area of interest. The presence of two chlorine atoms on the phenyl ring introduces significant steric and electronic influences that dictate the preferred dihedral angles.
Interactive Data Table: Hypothetical Dihedral Angle Distribution Below is a hypothetical representation of the probability distribution of the key dihedral angle obtained from an MD simulation, illustrating the likely stable conformers.
| Dihedral Angle Range (degrees) | Probability (%) | Conformer Description |
| -150 to -90 | 15 | Skew |
| -90 to -30 | 30 | Gauche |
| -30 to 30 | 5 | Eclipsed (unstable) |
| 30 to 90 | 35 | Gauche |
| 90 to 150 | 15 | Skew |
This data is illustrative and represents a plausible outcome of an MD simulation for conformational analysis.
Furthermore, MD simulations can be employed to study the non-covalent interactions between this compound and other molecules. rsc.org These interactions, such as van der Waals forces and potential halogen bonding involving the chlorine atoms, are critical in understanding how the molecule might behave in a larger system, for instance, in aggregation studies or when interacting with a biological target. nih.gov The aggregation behavior of small aromatic molecules can be explored through simulations in various environments. rsc.orgnih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful methods to investigate the mechanisms of chemical reactions involving this compound. smu.edu Density Functional Theory (DFT) is a common approach used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. researchgate.net
A primary area of investigation for this compound is the electrophilic addition to the double bond of the propene group. ucalgary.cadalalinstitute.com The regioselectivity of such reactions is influenced by the stability of the resulting carbocation intermediate. ucalgary.ca The electron-withdrawing nature of the dichlorophenyl group can be expected to influence the electron density of the double bond and the stability of any charged intermediates.
Theoretical calculations can be used to compare the energies of the possible carbocation intermediates formed during an electrophilic attack, predicting the most likely product according to Markovnikov's or anti-Markovnikov's rule. researchgate.net For substituted styrenes, the stability of the benzylic carbocation is a deciding factor. ucalgary.ca
Interactive Data Table: Hypothetical Activation Energies for Electrophilic Addition The following table provides a hypothetical comparison of activation energies for the formation of different carbocation intermediates during the hydrohalogenation of this compound, as would be determined by DFT calculations.
| Reaction Step | Intermediate Carbocation | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| Protonation at C1 | Secondary Carbocation at C2 | 15.2 | Minor Product |
| Protonation at C2 | Primary Carbocation at C1 | 25.8 | Highly Unfavored |
This data is illustrative and represents plausible findings from a DFT study on the reaction mechanism.
Systematic computational studies on similar substituted propenes have shown that steric and electronic effects of substituents have an additive impact on the reaction barriers. rsc.org Such computational approaches can, therefore, provide a detailed, step-by-step understanding of the reaction mechanism, highlighting the role of transition states and any potential intermediates. smu.edu This information is invaluable for predicting the chemical behavior of this compound and for designing synthetic routes.
Advanced Analytical Techniques in Chemical Research
Chromatography-based Separation Techniques
Chromatography is an indispensable tool in chemical analysis, enabling the separation of components from a mixture. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. While specific HPLC methods for 3-(2,5-dichlorophenyl)-1-propene are not extensively detailed in the public domain, suitable methods can be inferred from the analysis of structurally related dichlorophenyl compounds. nih.govgoogle.commdpi.com
A typical approach would involve reversed-phase HPLC, which is well-suited for separating moderately polar to non-polar compounds. nih.gov A C18 or C8 column would likely be effective, providing a non-polar stationary phase for interaction with the dichlorophenyl moiety of the molecule. nih.govgoogle.com The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. chromatographytoday.comscholarsresearchlibrary.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. google.com Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound would absorb UV light. scholarsresearchlibrary.com For higher sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC (LC-MS). mdpi.com
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify quantities of the compound for further research.
Table 1: Illustrative HPLC Parameters for Analysis of Dichlorophenyl Compounds
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm google.com | Provides good retention and separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient nih.govgoogle.com | Allows for the elution of a range of compounds with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min nih.gov | A standard flow rate for analytical separations. |
| Detector | UV at ~254 nm scholarsresearchlibrary.com | The aromatic ring exhibits strong absorbance at this wavelength. |
| Column Temp. | 30 °C google.com | Ensures reproducible retention times. |
Gas Chromatography (GC) for Volatile Compounds
Given its structure, this compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). GC is a powerful technique for separating and analyzing volatile organic compounds. vurup.sk The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. vurup.sk
For halogenated hydrocarbons like this compound, a capillary column with a non-polar or mid-polarity stationary phase, such as a polysiloxane-based phase, would be appropriate. researchgate.net The choice of detector is crucial for achieving high sensitivity and selectivity. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, an Electron Capture Detector (ECD) would offer superior sensitivity for this halogenated molecule. For even greater selectivity towards halogenated compounds, a Halogen-Specific Detector (XSD) could be employed, which would minimize interferences from non-halogenated matrix components. nih.gov
Table 2: Potential GC Parameters for this compound Analysis
| Parameter | Suggested Setting | Rationale |
|---|---|---|
| Column | Capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm) | Provides high resolution for separating isomers and related compounds. vurup.sk |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Injector Temp. | ~250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Optimizes separation of compounds with different boiling points. |
| Detector | ECD or XSD nih.gov | High sensitivity and selectivity for halogenated compounds. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgnih.gov SFC offers several advantages, including faster analysis times and reduced use of organic solvents, making it a "greener" alternative to normal-phase HPLC. nsf.govyoutube.com
For a compound like this compound, SFC would be particularly useful for separations that are challenging by reversed-phase HPLC, such as the separation of isomers. wikipedia.org The technique is well-suited for the analysis of low to moderate molecular weight, thermally labile molecules and is widely used for the separation of chiral compounds. wikipedia.org The mobile phase in SFC, typically supercritical CO2 mixed with a small amount of an organic modifier like methanol, has low viscosity and high diffusivity, leading to high chromatographic efficiency. nih.gov A variety of stationary phases, similar to those used in HPLC, can be employed in SFC to achieve the desired selectivity. nih.govnih.gov
Electroanalytical Methods for Chemical Characterization
While chromatographic techniques are primarily for separation, electroanalytical methods can provide information about the redox properties of a compound and can be used for quantification. For organohalogen compounds, specific electroanalytical techniques can be employed for their detection and characterization, often in environmental or biological matrices. nih.gov
Advanced Hyphenated Techniques beyond MS Coupling (e.g., LC-NMR, GC-IR)
To obtain unambiguous structural information, especially for unknown impurities or metabolites, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly links the separation power of HPLC with the structure-elucidating capability of NMR. mdpi.comnews-medical.netjpsbr.org This technique allows for the acquisition of detailed NMR spectra of compounds as they elute from the HPLC column. chromatographytoday.comslideshare.net For a novel compound or a complex mixture containing this compound and its isomers or degradation products, LC-NMR would be instrumental in providing definitive structural assignments without the need for offline fraction collection and subsequent analysis. news-medical.net
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the high-resolution separation of capillary GC with the structural information provided by infrared spectroscopy. chromatographytoday.com As components elute from the GC column, their infrared spectra are recorded "on-the-fly." This is particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR spectra due to differences in their functional groups or stereochemistry. chromatographytoday.com The C-Cl stretching vibrations and the out-of-plane C-H bending vibrations of the dichlorophenyl ring, as well as the vibrations associated with the propene group in this compound, would give rise to a characteristic IR spectrum that can be used for its identification. spectroscopyonline.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Dichlorophen |
Structure Reactivity Relationship Studies of 3 2,5 Dichlorophenyl 1 Propene and Its Derivatives
Influence of Chlorination Pattern on Chemical Reactivity and Selectivity
The substitution pattern of chlorine atoms on the phenyl ring is a critical determinant of the chemical reactivity of aryl propenes. In 3-(2,5-dichlorophenyl)-1-propene, the chlorine atoms are positioned at the C2 (ortho) and C5 (meta) positions relative to the propene substituent. This specific arrangement has a profound impact on the molecule's electronic properties and, consequently, its reaction selectivity.
The chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic substitution reactions. ncert.nic.in However, they also possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R), which tends to direct incoming electrophiles to the ortho and para positions. In the case of this compound, the C2-chloro substituent sterically hinders the C3 and C1 positions, while the C5-chloro substituent deactivates the ring. The remaining open positions (C3, C4, C6) are all influenced by the deactivating inductive effects of the chlorine atoms.
The reactivity of dichlorophenyl compounds can be compared based on the chlorine positions. For instance, studies on polychlorinated biphenyls (PCBs) have shown that the degree and pattern of chlorination significantly affect their interactions and degradation. nih.gov Ortho-substituted congeners can be more sterically hindered and may exhibit different reactivity compared to non-ortho or para-substituted ones. nih.gov
| Compound Name | Chlorine Positions | Key Steric/Electronic Features |
|---|---|---|
| This compound | ortho (C2), meta (C5) | Significant steric hindrance from C2-Cl. Strong inductive withdrawal from both Cl atoms. |
| 3-(2,4-Dichlorophenyl)-1-propene nih.gov | ortho (C2), para (C4) | Steric hindrance from C2-Cl. Competing resonance effects from C2 and C4 Cl atoms. |
| 3-(3,5-Dichlorophenyl)-1-propene epa.gov | meta (C3), meta (C5) | Less steric hindrance at the propene linkage. Strong, additive inductive withdrawal. No resonance donation to the ipso-carbon. |
| 3-(3,4-Dichlorophenyl)-1-propene | meta (C3), para (C4) | Moderate steric hindrance. Complex interplay of inductive and resonance effects. |
Impact of the Alkene Moiety on Chemical Transformations
The 1-propene group (an alkene moiety) is a primary site of reactivity in this compound. This functional group readily undergoes a variety of addition reactions across the carbon-carbon double bond. wikipedia.org The electron-withdrawing nature of the dichlorophenyl ring influences the electron density of the double bond, making it somewhat less nucleophilic than the alkene in an unsubstituted allylbenzene (B44316).
Common transformations involving the alkene moiety include:
Hydrogenation: Catalytic hydrogenation will reduce the double bond to form 3-(2,5-dichlorophenyl)propane.
Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond yields the corresponding 1,2-dihalo-3-(2,5-dichlorophenyl)propane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C1) and the halide adds to the more substituted carbon (C2). However, the electronic effect of the aromatic ring can influence this regioselectivity.
Oxidation: The alkene can be oxidized to form various products depending on the reagents. Strong oxidizing agents can cleave the double bond, while milder reagents can form epoxides or diols. For related aryl propenes, oxidation is a common reaction.
Polymerization: Like other vinyl compounds, the alkene moiety can potentially undergo polymerization under appropriate conditions, forming a polymer with a repeating dichlorophenylpropane backbone. wikipedia.org
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 3-(2,5-Dichlorophenyl)propane |
| Halogenation | Br₂ | 1,2-Dibromo-3-(2,5-dichlorophenyl)propane |
| Hydrohalogenation | HBr | 2-Bromo-1-(2,5-dichlorophenyl)propane |
| Epoxidation | m-CPBA | 2-(2,5-Dichlorobenzyl)oxirane |
| Oxidative Cleavage | O₃, then Zn/H₂O | (2,5-Dichlorophenyl)acetaldehyde and Formaldehyde |
Analysis of Steric and Electronic Effects on Reaction Pathways
The reactivity of this compound is a direct consequence of the steric and electronic effects imparted by its substituents. These effects determine the accessibility of reaction sites and the stability of intermediates and transition states.
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing groups. This is primarily due to their high electronegativity (inductive effect, -I). This effect reduces the electron density of both the aromatic ring and, to a lesser extent, the alkene double bond. A deactivated ring is less susceptible to electrophilic attack. The electron withdrawal also stabilizes anionic intermediates while destabilizing cationic intermediates (carbocations) that might form during reactions on the propyl side chain. ncert.nic.innih.gov For instance, in a potential SN1 reaction involving a leaving group on the side chain, the formation of a carbocation would be disfavored compared to an unsubstituted analogue. byjus.com
Steric Effects: The chlorine atom at the C2 (ortho) position introduces significant steric hindrance around the benzylic carbon (the carbon of the propene chain attached to the ring). mdpi.com This steric bulk can impede the approach of reagents to both the aromatic ring at the C1 and C3 positions and the side chain itself. In nucleophilic substitution reactions (SN2) on the side chain, this ortho-substituent would significantly slow down the reaction rate by hindering the backside attack of the nucleophile. nih.govbyjus.com Computational studies have shown that bulky substituents can have a profound impact on reaction barriers and pathways. nih.govmdpi.com
The combination of these effects dictates reaction outcomes. For example, in electrophilic addition to the alkene, the electronic effect deactivates the double bond, while the steric effect of the ortho-chlorine might influence the conformational preference of the molecule during the reaction, thereby affecting stereoselectivity.
| Reaction Type | Dominant Effect | Consequence for this compound |
|---|---|---|
| Electrophilic Aromatic Substitution | Electronic (Inductive) | Strong deactivation of the ring, making the reaction difficult. |
| SN2 on side-chain | Steric | The ortho-chlorine atom significantly hinders the approach of the nucleophile, reducing the reaction rate. nih.govbyjus.com |
| SN1 on side-chain | Electronic | The electron-withdrawing ring destabilizes any potential carbocation intermediate, slowing the reaction. byjus.com |
| Electrophilic Addition to Alkene | Electronic & Steric | The double bond is less nucleophilic. Steric bulk may influence the approach of the electrophile. |
Comparative Studies with Structural Analogues and Isomers of Aryl Propenes
Comparing this compound to its isomers and analogues highlights the subtle yet critical role of substituent placement.
vs. 3-(3,5-Dichlorophenyl)-1-propene: The 3,5-dichloro isomer lacks the ortho-chlorine and therefore experiences much less steric hindrance around the benzylic position. epa.gov Reactions sensitive to steric bulk, such as SN2 reactions, would proceed faster in the 3,5-isomer. Electronically, the two meta-chlorines provide strong inductive withdrawal without the opposing ortho/para resonance donation, making the ring of the 3,5-isomer extremely electron-poor.
vs. 3-(2,4-Dichlorophenyl)-1-propene: This isomer also has an ortho-chlorine, so it shares the characteristic of being sterically hindered. nih.gov However, the para-chlorine can exert a +R effect that partially counteracts the inductive withdrawal, especially at the C1 (ipso) position. This can lead to different regioselectivity in aromatic substitution reactions compared to the 2,5-isomer.
vs. 3-Phenyl-1-propene (Allylbenzene): The unsubstituted analogue is much more reactive towards electrophilic additions to the double bond due to the absence of deactivating groups. Its aromatic ring is also significantly more susceptible to electrophilic substitution.
vs. 3-(2,4,5-Trimethylphenyl)-1-propene: In contrast to chloro-substituents, methyl groups are electron-donating and sterically bulky. An analogue like this would have a more electron-rich (activated) aromatic ring and alkene moiety. However, the steric crowding from multiple substituents would also heavily influence reaction pathways, often directing incoming groups to specific, less hindered positions.
These comparisons underscore that both the electronic nature (withdrawing/donating) and the position of substituents are crucial in predicting the chemical behavior of an aryl propene. The 2,5-dichloro pattern provides a unique combination of strong steric hindrance near the side chain and significant electronic deactivation of the aromatic system.
| Compound | Steric Hindrance (at benzylic position) | Ring Electron Density | Alkene Reactivity (Electrophilic Addition) |
|---|---|---|---|
| 3-Phenyl-1-propene | Low | Normal | High |
| This compound | High | Low | Low |
| 3-(3,5-Dichlorophenyl)-1-propene epa.gov | Low | Very Low | Low |
| 3-(2,4,5-Trimethylphenyl)-1-propene | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
